molecular formula C17H12F3N3S B2708836 4-Methylphenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide CAS No. 383148-13-8

4-Methylphenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide

Cat. No.: B2708836
CAS No.: 383148-13-8
M. Wt: 347.36
InChI Key: CDNYNMZLOATBDF-UHFFFAOYSA-N
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Description

4-Methylphenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide is a specialized trifluoromethylated 1,2,4-triazine derivative of interest in advanced medicinal and agrochemical research. The incorporation of the sulfur-based 4-methylphenyl sulfide moiety and the trifluoromethyl group are key structural features that can influence the compound's electronic properties, metabolic stability, and overall lipophilicity, which are critical parameters in drug discovery . Trifluoromethylated 1,2,4-triazine scaffolds are increasingly investigated for their diverse biological activities. Recent studies highlight that analogous trifluoromethylated 1,2,4-triazinones demonstrate promising antiproliferative effects against chronic myeloid leukemia cell lines and exhibit inhibitory activity against targets such as CDK2 and thioredoxin reductase (TrxR) . This suggests potential research applications for this compound class in developing novel anticancer agents and enzyme inhibitors. The compound is presented as a high-purity chemical entity intended for use as a building block in heterocyclic chemistry or as a standard in biological screening assays. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the product's Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

5-(4-methylphenyl)sulfanyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3S/c1-11-7-9-13(10-8-11)24-16-14(17(18,19)20)22-23-15(21-16)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNYNMZLOATBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methylphenyl hydrazine with 3-phenyl-6-(trifluoromethyl)-1,2,4-triazine-5-thiol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C18H14F3N3S and features a triazine core substituted with trifluoromethyl and phenyl groups. The presence of sulfur in the structure enhances its reactivity and potential interactions with biological targets.

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that compounds with a similar triazine structure exhibit promising anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms such as DNA intercalation and inhibition of cell proliferation. Studies have reported IC50 values in the low micromolar range for triazine compounds, suggesting potential for development as anticancer agents .
  • Antimicrobial Properties :
    • The trifluoromethyl group is known to enhance the bioactivity of compounds. Some studies have indicated that triazine derivatives possess antimicrobial activity against a range of pathogens, making them candidates for antibiotic development .
  • Enzyme Inhibition :
    • Certain triazine compounds have been identified as inhibitors of key enzymes involved in cancer progression and microbial resistance. For example, they may target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Agrochemical Applications

  • Herbicidal Activity :
    • Compounds with similar structures have been evaluated for herbicidal properties. The trifluoromethyl group contributes to the herbicidal efficacy by enhancing the ability to disrupt plant growth pathways. Preliminary studies suggest that this compound could be effective against specific weed species .
  • Pesticide Development :
    • The unique chemical properties of triazine derivatives make them suitable candidates for pesticide formulation. Their ability to interact with biological systems can be harnessed to develop targeted pest control agents that minimize environmental impact while maximizing effectiveness .

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of triazine rings into polymer matrices has been explored for creating materials with enhanced thermal stability and chemical resistance. This compound's unique structure can potentially lead to innovative materials used in coatings and composites .
  • Photovoltaic Devices :
    • Research into organic photovoltaic materials has identified triazine derivatives as promising candidates due to their electronic properties. Their ability to facilitate charge transfer can improve the efficiency of solar cells .

Case Studies and Research Findings

ApplicationDescriptionKey Findings
AnticancerInvestigated for its potential to inhibit cancer cell proliferationIC50 values in low micromolar range
AntimicrobialEvaluated against various pathogensDemonstrated significant antimicrobial activity
HerbicidalAssessed for effectiveness against specific weed speciesPotential herbicide candidate
Polymer ChemistryExplored for incorporation into polymer matricesEnhanced thermal stability
Photovoltaic DevicesStudied for use in organic solar cellsImproved charge transfer efficiency

Mechanism of Action

The mechanism of action of 4-Methylphenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine Derivatives with Sulfur-Containing Substituents

Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate (CAS 338965-81-4)
  • Structure : Shares the 1,2,4-triazine core with trifluoromethyl and aryl sulfide groups. Replaces the 4-methylphenyl sulfide with an ethyl carboxylate group.
  • Molecular weight: 423.4 g/mol (estimated).
  • Applications : Likely explored as a herbicide precursor, given structural similarities to sulfonylurea herbicides like metsulfuron-methyl .
N'-Methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanohydrazide (CAS 672951-07-4)
  • Structure: Replaces the sulfide group with a pentanohydrazide chain.
  • Properties: Higher molecular weight (353.34 g/mol) and polarity due to the hydrazide moiety.
  • Applications : Hydrazide derivatives are often investigated for antimicrobial or anticancer activity .

Triazine-Based Antimicrobial Agents

N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides (6a-n)
  • Structure: Combines triazine with quinoline carboxamide. Lacks sulfur but includes halogenated aryl groups.
  • Activity : Exhibits moderate to excellent antibacterial and antifungal activity. The dichlorophenyl group enhances lipophilicity, improving membrane penetration.
  • Comparison : The trifluoromethyl group in the target compound may offer similar lipophilicity but with reduced metabolic degradation due to CF₃ stability .

Herbicidal Triazine Derivatives

Metsulfuron-methyl
  • Structure : 1,3,5-Triazine with sulfonylurea and methyl/methoxy groups.
  • Properties : Molecular weight: 381.4 g/mol. Acts as a acetolactate synthase (ALS) inhibitor.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications Reference ID
Target Compound C₁₈H₁₄F₃N₃S 377.38 (estimated) 4-MePh sulfide, CF₃, Ph Agrochemicals, Pharma
Ethyl 3-(4-MePh)-5-(CF₃PhS)-triazine-6-carboxylate C₂₁H₁₇F₃N₃O₂S 423.4 (estimated) Ethyl carboxylate, CF₃PhS Herbicide precursor
N'-Me-pentanohydrazide derivative C₁₆H₁₈F₃N₅O 353.34 Pentanohydrazide, CF₃, Ph Antimicrobial
Metsulfuron-methyl C₁₄H₁₅N₅O₆S 381.4 Sulfonylurea, Me, OMe ALS inhibitor herbicide
Quinoline-triazine carboxamides (6a-n) Varies ~450–500 2-Cl-quinoline, dichlorophenyl Antimicrobial

Research Findings and Mechanistic Insights

  • Sulfur vs. Oxygen Linkages : Sulfide groups (as in the target compound) may confer greater resistance to hydrolysis compared to ester or sulfonylurea linkages, improving environmental stability .

Biological Activity

4-Methylphenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide is a synthetic compound of interest due to its potential biological activities. This compound belongs to the class of triazines, which are known for their diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H13F3N4SC_{17}H_{13}F_3N_4S with a molecular weight of 376.4 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound.

PropertyValue
Molecular FormulaC17H13F3N4S
Molecular Weight376.4 g/mol
IUPAC NameThis compound
SMILESC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CC=C4C(F)(F)F

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt critical cellular processes, leading to apoptosis in cancer cells. Additionally, the compound may modulate signal transduction pathways by interacting with cellular receptors.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study on triazole derivatives showed that modifications on the phenyl ring significantly affected their anticancer potency. The presence of electron-donating groups (like methyl) at specific positions enhanced cytotoxicity against cancer cell lines such as Jurkat and HT29 .

Antimicrobial Activity

The antimicrobial properties of triazine derivatives have been widely studied. The presence of the trifluoromethyl group is known to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro studies demonstrated that triazine compounds exhibited growth-inhibitory effects on bacterial strains, suggesting potential applications in treating infections .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against Jurkat and HT29 cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryPotential modulation of inflammatory pathways

Q & A

Basic: What are the standard synthetic protocols for preparing 4-Methylphenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide?

Methodological Answer:
The synthesis typically involves intermolecular condensation and substitution reactions . A common approach includes:

  • Step 1: Reacting 4-amino-5-chloro-2-methoxybenzoic acid derivatives with thiol-containing intermediates (e.g., 4-amino-5-[4-(phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols) under reflux conditions with catalysts like DCC (dicyclohexylcarbodiimide) .
  • Step 2: Introducing the trifluoromethyl group via nucleophilic substitution using trifluoromethylation agents (e.g., TMSCF₃) in anhydrous solvents like DMF .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer:
The ICReDD framework ( ) integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and experimental data to streamline synthesis:

  • Reaction Path Search: Use tools like GRRM17 to map energy barriers for intermediates, identifying low-energy pathways for trifluoromethyl group incorporation .
  • Experimental Feedback Loop: Apply high-throughput screening (HTS) to validate computational predictions, focusing on solvent polarity and catalyst efficiency (e.g., Pd(OAc)₂ for cross-coupling steps) .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Compare experimental shifts with predicted values (e.g., δ ~7.8 ppm for aromatic protons, δ ~120–140 ppm for triazine carbons) .
  • X-ray Diffraction: Resolve ambiguity in regiochemistry (e.g., triazine vs. thiadiazine ring conformation) via single-crystal analysis .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of trifluoromethyl group at m/z 285) .

Advanced: How to resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

  • Multi-Technique Validation: For conflicting NMR/X-ray results (e.g., tautomerism in the triazole ring), use VT-NMR (variable-temperature NMR) to probe dynamic equilibria .
  • DFT-Based NMR Prediction: Compare computed chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) with experimental data to validate stereoelectronic effects .

Advanced: How to assess the compound’s stability under thermal or acidic conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (e.g., >200°C for thermal stability) .
  • Accelerated Degradation Studies: Expose to 0.1 M HCl (37°C, 24h) and monitor via HPLC for hydrolysis products (e.g., sulfoxide formation) .

Advanced: What strategies determine reactivity of the sulfide group with nucleophiles/electrophiles?

Methodological Answer:

  • Nucleophilic Substitution: Treat with NaOMe/MeOH to replace the sulfide group; track reaction progress via LC-MS .
  • Electrophilic Aromatic Substitution: Use HNO₃/H₂SO₄ to nitrate the phenyl ring; characterize regioselectivity via NOESY NMR .

Basic: What potential applications in materials science exist for this compound?

Methodological Answer:

  • Photovoltaic Materials: Test as an electron-deficient moiety in organic semiconductors via cyclic voltammetry (HOMO/LUMO levels) .
  • Coordination Polymers: Screen for metal-binding activity (e.g., with Cu²⁺) using UV-Vis titration and FTIR .

Advanced: How to design analogs with improved solubility or bioactivity?

Methodological Answer:

  • Substituent Screening: Replace the trifluoromethyl group with -CF₂H or -OCF₃ via parallel synthesis; assess solubility (logP) and cytotoxicity (MTT assay) .
  • Molecular Docking: Use AutoDock Vina to predict binding affinity for target proteins (e.g., kinase inhibitors) and prioritize analogs for synthesis .

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